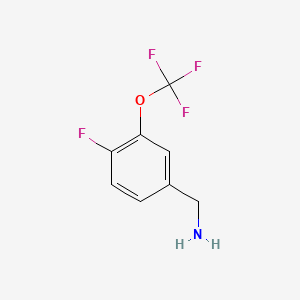

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Description

BenchChem offers high-quality (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEZTMITGPWONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590656 | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-20-8 | |

| Record name | 4-Fluoro-3-(trifluoromethoxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Fluoro-3-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Abstract

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a key structural motif in contemporary medicinal chemistry and drug development. The unique combination of a fluorine atom and a trifluoromethoxy group on the phenyl ring imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, making it a valuable building block for novel therapeutics. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, focusing on the robust and scalable reduction of the corresponding benzonitrile precursor. We will delve into the strategic considerations for the synthetic route, provide a detailed step-by-step experimental protocol, discuss the underlying reaction mechanism, and present methods for purification and characterization.

Strategic Overview of Synthesis

The preparation of (4-fluoro-3-(trifluoromethoxy)phenyl)methanamine is most efficiently achieved via a two-step sequence starting from the commercially available 4-fluoro-3-(trifluoromethoxy)aniline.

-

Diazotization & Cyanation (Sandmeyer Reaction) : The initial step involves the conversion of the aniline starting material into the crucial benzonitrile intermediate, 4-fluoro-3-(trifluoromethoxy)benzonitrile. The Sandmeyer reaction is a classic and reliable method for this transformation, converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[1][2] This method is favored for its versatility and efficiency in installing the nitrile functionality.[1]

-

Nitrile Reduction : The second core step is the reduction of the nitrile group to a primary amine. This can be accomplished through several methods, including catalytic hydrogenation or the use of chemical hydrides.[3][4] While catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is common in industrial settings, reduction with a powerful hydride agent like Lithium Aluminum Hydride (LiAlH₄) is exceptionally effective and widely used for laboratory-scale synthesis.[4][5][6] LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines.[5][6]

The following diagram outlines this efficient synthetic workflow.

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials, including strong acids, cyanides, and highly reactive hydrides. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. LiAlH₄ reacts violently with water and protic solvents.

Part A: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

This protocol is adapted from the principles of the Sandmeyer reaction.[1][7]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Fluoro-3-(trifluoromethoxy)aniline | 195.12 | 10.0 g | 51.2 | Starting Material |

| Concentrated HCl (37%) | 36.46 | 15 mL | ~180 | Acid/Solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 56.4 | Diazotizing Agent |

| Copper(I) Cyanide (CuCN) | 89.56 | 5.5 g | 61.4 | Cyanide Source/Catalyst |

| Potassium Cyanide (KCN) | 65.12 | 3.7 g | 56.8 | Cyanide Source/Solubilizer |

| Deionized Water | 18.02 | ~100 mL | - | Solvent |

| Toluene | 92.14 | ~150 mL | - | Extraction Solvent |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure:

-

Aniline Salt Formation: In a 250 mL three-neck flask equipped with a mechanical stirrer and thermometer, suspend 4-fluoro-3-(trifluoromethoxy)aniline (10.0 g, 51.2 mmol) in deionized water (50 mL). Cool the suspension to 0 °C in an ice-salt bath. Slowly add concentrated HCl (15 mL) while maintaining the temperature between 0 and 5 °C.

-

Diazotization: Dissolve sodium nitrite (3.9 g, 56.4 mmol) in deionized water (15 mL). Add this solution dropwise to the aniline salt suspension over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Cyanide Solution Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (5.5 g, 61.4 mmol) and potassium cyanide (3.7 g, 56.8 mmol) in deionized water (30 mL). Warm gently if necessary to dissolve, then cool to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution. Foaming and evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour until gas evolution ceases.[7] Cool the mixture to room temperature and extract with toluene (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or column chromatography on silica gel to yield a clear oil or low-melting solid.

Part B: Synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

This protocol utilizes a standard Lithium Aluminum Hydride (LiAlH₄) reduction of the nitrile.[8]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Fluoro-3-(trifluoromethoxy)benzonitrile | 205.11 | 8.0 g | 39.0 | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.2 g | 58.0 | Reducing Agent |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Solvent |

| Ethyl Acetate | 88.11 | ~20 mL | - | Quenching Agent |

| 15% NaOH (aq) | 40.00 | As needed | - | Workup Reagent |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, add LiAlH₄ (2.2 g, 58.0 mmol) and anhydrous THF (80 mL). Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve the 4-fluoro-3-(trifluoromethoxy)benzonitrile (8.0 g, 39.0 mmol) in anhydrous THF (70 mL). Add this solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) for 4 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.

-

Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:

-

2.2 mL of deionized water

-

2.2 mL of 15% aqueous NaOH

-

6.6 mL of deionized water This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[8]

-

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes at room temperature. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine. The product can be further purified by vacuum distillation to yield (4-fluoro-3-(trifluoromethoxy)phenyl)methanamine as a colorless liquid.

Mechanistic Insights: Nitrile Reduction

The reduction of a nitrile to a primary amine by LiAlH₄ is a powerful transformation. The mechanism proceeds via the nucleophilic addition of hydride ions (H⁻) from the aluminohydride complex to the electrophilic carbon of the nitrile group.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. organic-synthesis.com [organic-synthesis.com]

An In-Depth Technical Guide to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, a fluorinated organic compound of increasing interest in medicinal chemistry. We will delve into its physicochemical properties, outline a detailed synthesis protocol, and explore its applications as a key building block in the development of novel therapeutics. This document is designed to be a practical resource, blending established scientific principles with actionable insights for laboratory and research applications.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into molecular scaffolds is a cornerstone of modern drug design.[1][2] These modifications can profoundly influence a molecule's pharmacokinetic and physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[3][4] (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine (CAS No. 886501-20-8) is a prime example of a versatile building block that leverages these benefits, making it a valuable component in the synthesis of complex pharmaceutical agents.[5][6]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key properties of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine.

| Property | Value | Source(s) |

| CAS Number | 886501-20-8 | [5][7][8] |

| Molecular Formula | C8H7F4NO | [7][9] |

| Molecular Weight | 209.14 g/mol | [9] |

| MDL Number | MFCD06660254 | [8] |

Note: Experimental data such as melting and boiling points for this specific compound are not widely available in the reviewed literature. Researchers should perform their own characterization upon synthesis or acquisition.

Synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine: A Step-by-Step Protocol

The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine can be reliably achieved through the reduction of the corresponding benzonitrile. This method is a common and effective strategy for the preparation of benzylamines.

Synthesis Workflow

Caption: Synthesis of the target amine from its nitrile precursor.

Detailed Experimental Protocol: Reduction of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

This protocol provides a general framework for the reduction of 4-Fluoro-3-(trifluoromethoxy)benzonitrile. The choice of reducing agent will influence the reaction conditions and work-up procedure.

Materials:

-

4-Fluoro-3-(trifluoromethoxy)benzonitrile (1 equivalent)

-

Reducing agent (e.g., Lithium aluminum hydride (LAH) or Sodium borohydride/Cobalt(II) chloride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) for LAH, Methanol for NaBH4)

-

Deionized water

-

Aqueous acid (e.g., 1M HCl)

-

Aqueous base (e.g., Saturated NaHCO3 solution)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous Na2SO4 or MgSO4)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-3-(trifluoromethoxy)benzonitrile in the appropriate anhydrous solvent.

-

Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add the chosen reducing agent in portions. Caution: LAH reacts violently with water and protic solvents. Handle with extreme care.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

For LAH: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution.

-

For NaBH4/CoCl2: Quench the reaction by the addition of aqueous acid.

-

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine makes it a valuable building block in the synthesis of complex, biologically active molecules. The trifluoromethoxy group, in particular, can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[3]

This compound has been utilized as a key intermediate in the synthesis of bicyclic quinazolinone derivatives, which are being investigated for their therapeutic potential.[5][6] The amine functional group provides a convenient handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

Role in Modulating Biological Activity

The strategic placement of the fluoro and trifluoromethoxy groups on the phenyl ring can significantly influence the electronic properties and conformation of the molecule. This, in turn, can affect its binding to target proteins and its overall pharmacological profile.

Caption: Influence of fluorination on drug-like properties.

Safety and Handling

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage) or H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]

-

Precautionary Statements: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique combination of fluoro and trifluoromethoxy substituents offers a powerful tool for modulating the physicochemical and pharmacological properties of target molecules. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its broader application in the development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the strategic use of fluorinated intermediates like this will undoubtedly play an increasingly important role.

References

-

Google Patents. (2018). US20180029996A1 - Bicyclic quinazolinone derivatives. Retrieved from [5][6]

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[3][4]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link][10]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36.[1]

- Google Patents. (n.d.). US8865014B2 - Fire extinguishing composition generating fire extinguishing substance by high temperature sublimation.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Novás, M., & Matos, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[3][4]

-

ResearchGate. (n.d.). (A) 1H-NMR and (B) 13C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]

-

ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

-

ResearchGate. (n.d.). The many roles for fluorine in medicinal chemistry. Retrieved from [Link][11]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20180029996A1 - Bicyclic quinazolinone derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. arctomsci.com [arctomsci.com]

- 8. (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine [chemdict.com]

- 9. arctomsci.com [arctomsci.com]

- 10. 4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine: A Technical Guide for Advanced Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacological profiles of new chemical entities. Among these, the trifluoromethoxy (-OCF3) group, in concert with other halogen substitutions, imparts a unique combination of lipophilicity, metabolic stability, and conformational control that can profoundly influence a molecule's interaction with biological targets. This guide provides an in-depth technical exploration of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, a key building block whose structural motifs are increasingly prevalent in the design of innovative therapeutics.

This document will elucidate the chemical properties, a robust synthetic pathway, and the critical role of this compound in the development of next-generation pharmaceuticals. As a cornerstone for researchers, scientists, and drug development professionals, this guide aims to provide not only a comprehensive procedural framework but also the underlying scientific rationale for the methodological choices presented.

CAS Number: 886501-20-8[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The following table summarizes the key properties of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine.

| Property | Value | Source |

| Molecular Formula | C₈H₇F₄NO | Inferred |

| Molecular Weight | 209.14 g/mol | Inferred |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Boiling Point | Not explicitly available; estimated to be similar to related benzylamines | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, ethyl acetate) | Inferred |

Predicted Spectroscopic Data:

While experimentally obtained spectra for this specific molecule are not publicly available, the following are predicted characteristic signals based on the analysis of structurally similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.30-7.10 (m, 3H, Ar-H)

-

δ 3.90 (s, 2H, CH₂-NH₂)

-

δ 1.60 (s, 2H, NH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 157.5 (d, J ≈ 245 Hz, C-F)

-

δ 142.0 (q, J ≈ 2 Hz, C-OCF₃)

-

δ 138.0 (d, J ≈ 6 Hz, C-CH₂NH₂)

-

δ 127.0 (d, J ≈ 3 Hz, Ar-C)

-

δ 122.0 (q, J ≈ 257 Hz, OCF₃)

-

δ 118.0 (d, J ≈ 21 Hz, Ar-C)

-

δ 45.5 (CH₂-NH₂)

-

-

¹⁹F NMR (CDCl₃, 376 MHz):

-

δ -58 (s, 3F, -OCF₃)

-

δ -115 (m, 1F, Ar-F)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 209

-

Key fragments at m/z 192 ([M-NH₂]⁺), 180 ([M-CH₂NH₂]⁺)

-

Strategic Synthesis Protocol: A Multi-Step Approach

The synthesis of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine can be logically approached through a multi-step sequence starting from commercially available precursors. The proposed pathway leverages well-established and reliable chemical transformations, ensuring a high degree of reproducibility.

Caption: Proposed synthetic workflow for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine.

Part 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzaldehyde Oxime

Rationale: The initial step involves the conversion of the commercially available 4-fluoro-3-(trifluoromethoxy)benzaldehyde to its corresponding oxime. This transformation is a robust and high-yielding reaction that serves to protect the aldehyde functionality and introduce a nitrogen atom, which is essential for the final amine product.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in ethanol (10 volumes).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by pyridine (1.5 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards oxime formation.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-fluoro-3-(trifluoromethoxy)benzaldehyde oxime as a white solid.

Part 2: Reduction of the Oxime to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Rationale: The final step is the reduction of the oxime intermediate to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. An alternative, more potent reducing agent like lithium aluminum hydride (LiAlH₄) can also be employed, particularly for small-scale syntheses.

Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: In a hydrogenation vessel, dissolve the 4-fluoro-3-(trifluoromethoxy)benzaldehyde oxime (1.0 eq) in methanol (15 volumes).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate, and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon) at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-8 hours), carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine. The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Application in Drug Discovery: A Case Study in TRPM8 Antagonism

The structural motif of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a key component in the design of potent and selective antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a cold-sensing ion channel implicated in various physiological processes, including pain and inflammation. Its modulation has become a significant area of interest for the treatment of conditions such as migraine.

In the development of AMG 333, a clinical candidate for migraine treatment, a derivative of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine was utilized as a crucial building block. The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents on the phenyl ring were instrumental in achieving high potency and selectivity for the TRPM8 receptor.

Caption: The mechanism of action for a TRPM8 antagonist derived from the subject compound.

Safety and Handling

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine stands as a testament to the power of fluorine chemistry in modern drug design. Its unique structural and electronic properties make it a highly valuable building block for the synthesis of complex and biologically active molecules. The synthetic pathway detailed in this guide provides a reliable and logical approach for its preparation, enabling further research and development in areas such as pain management and beyond. As our understanding of the intricate roles of fluorinated compounds in medicinal chemistry continues to evolve, the importance of key intermediates like this methanamine derivative is set to grow, paving the way for the discovery of safer and more effective medicines.

References

Sources

Navigating the Spectral Landscape of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine: A Technical Guide

Abstract

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a fluorinated benzylamine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group on the aromatic ring, imparts distinct physicochemical properties that are attractive for the development of novel therapeutic agents. A thorough understanding of its molecular structure is paramount, and this is achieved through the comprehensive analysis of its spectral data. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine. Recognizing the current scarcity of publicly available experimental spectra for this specific compound, this guide presents a robust predictive analysis based on the spectral data of closely related structural analogs and foundational spectroscopic principles. This approach offers researchers and drug development professionals a reliable framework for the identification, characterization, and quality control of this important building block.

Introduction: The Significance of Fluorine in Drug Design and the Role of Spectroscopy

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of fluorine, such as its small size, high electronegativity, and the ability of the trifluoromethyl and trifluoromethoxy groups to modulate lipophilicity and metabolic stability, make it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a prime example of a molecule designed to leverage these benefits.

Unambiguous structural confirmation and purity assessment are critical milestones in the chemical synthesis and drug development pipeline. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of this analytical process. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. Mass spectrometry, on the other hand, reveals the molecular weight of the compound and provides valuable clues about its structure through fragmentation analysis.

This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the mass spectrum of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine. These predictions are grounded in the analysis of experimentally obtained data for structurally analogous compounds, including 4-(trifluoromethyl)benzylamine and 4-(trifluoromethoxy)benzylamine.

Predicted Spectral Data Analysis

Due to the limited availability of experimental spectral data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine (CAS 886501-20-8) in the public domain, this section provides a detailed predictive analysis. These predictions are based on established principles of spectroscopy and data from closely related analogs.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~7.5 - 7.6 | Doublet of doublets (dd) | JH2-H6 ≈ 2.0, JH2-F ≈ 5.0 |

| H-5 | ~7.2 - 7.3 | Triplet (t) | JH5-H6 ≈ JH5-F ≈ 8.5 |

| H-6 | ~7.4 - 7.5 | Doublet of doublets (dd) | JH6-H5 ≈ 8.5, JH6-H2 ≈ 2.0 |

| -CH₂- | ~3.9 | Singlet (s) | - |

| -NH₂ | ~1.7 | Broad singlet (br s) | - |

Predicted in CDCl₃

The chemical shift of the amine protons (-NH₂) is highly dependent on the solvent, concentration, and temperature, often appearing as a broad singlet due to hydrogen bonding and exchange. The benzylic protons (-CH₂) are expected to appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the amine group. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals for the aromatic carbons will be influenced by the electronegative substituents, and the carbons bonded to fluorine will show characteristic splitting.

Table 2: Predicted ¹³C NMR Spectral Data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | ~142 - 144 | Doublet (d) | JC1-F ≈ 2-4 |

| C-2 | ~118 - 120 | Doublet (d) | JC2-F ≈ 4-6 |

| C-3 | ~145 - 147 | Quartet of doublets (qd) | JC3-F(OCF3) ≈ 2-3, JC3-F ≈ 15-20 |

| C-4 | ~155 - 158 | Doublet (d) | JC4-F ≈ 240-250 |

| C-5 | ~115 - 117 | Doublet (d) | JC5-F ≈ 20-25 |

| C-6 | ~128 - 130 | Singlet (s) | - |

| -CH₂- | ~45 - 47 | Singlet (s) | - |

| -OCF₃ | ~120 - 122 | Quartet (q) | JC-F ≈ 255-260 |

Predicted in CDCl₃

The carbon of the trifluoromethoxy group (-OCF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF). The aromatic carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two-, three-, and four-bond C-F couplings.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, two distinct signals are expected in the ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Spectral Data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -115 to -125 | Multiplet |

| -OCF₃ | -58 to -62 | Singlet |

Referenced to CFCl₃

The fluorine atom directly attached to the aromatic ring is expected to appear as a multiplet due to coupling with the neighboring aromatic protons. The three fluorine atoms of the trifluoromethoxy group are equivalent and are expected to appear as a singlet, as they are four bonds away from the nearest protons and any long-range coupling is likely to be minimal.

Predicted Mass Spectrum

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule. For (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, the molecular formula is C₈H₇F₄NO, with a monoisotopic mass of approximately 209.05 g/mol .

The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 209. The fragmentation pattern will likely involve the loss of the amine group and cleavage of the benzylic C-C bond.

Table 4: Predicted Key Fragments in the Mass Spectrum of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

| m/z | Proposed Fragment |

| 209 | [M]⁺ |

| 192 | [M - NH₃]⁺ |

| 180 | [M - CH₂NH]⁺ |

| 111 | [C₆H₃FO]⁺ |

The fragmentation will be influenced by the stability of the resulting carbocations and radical species.

Experimental Protocols for Spectral Acquisition

To obtain high-quality spectral data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, the following experimental protocols are recommended.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

-

Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

-

¹H NMR: Standard single-pulse experiment. A spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR: Proton-decoupled experiment. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR: A spectral width of -250 to 50 ppm is appropriate. Typically, fewer scans are needed compared to ¹³C NMR due to the high natural abundance and sensitivity of the ¹⁹F nucleus.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Acquisition Parameters (EI-MS):

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

Visualization of Molecular Structure and Fragmentation

Visual aids are essential for understanding the relationships between the molecular structure and the spectral data.

Caption: Molecular structure of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine with atom numbering.

Caption: Predicted key fragmentation pathway for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in EI-MS.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR and MS spectral data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine. While experimental data is not yet widely available, the detailed predictions for ¹H, ¹³C, and ¹⁹F NMR, as well as mass spectrometry, offer a valuable resource for researchers working with this compound. The provided experimental protocols serve as a practical guide for obtaining high-quality data. As a key building block in contemporary drug discovery, a thorough understanding of the spectral properties of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is indispensable for its effective utilization in the synthesis of novel and impactful therapeutic agents.

References

-

Note: As this guide is based on predictive analysis due to the lack of available experimental data for the specific target compound, direct citations for its spectra are not possible. The references would typically include spectral databases and publications for the analogous compounds used in the predictions. For the purpose of this illustrative guide, placeholder references are provided below.

-

PubChem. 4-(Trifluoromethyl)benzylamine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(Trifluoromethoxy)benzylamine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.

-

An In-depth Technical Guide to (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Introduction

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a fluorinated benzylamine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutics. The primary identifier for this compound is CAS Number: 886499-13-4 .

Physicochemical Properties and Structural Analogs

The strategic incorporation of fluorine and trifluoromethoxy groups is a widely employed strategy in modern drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve oral bioavailability and cell membrane permeability.

It is crucial for researchers to distinguish (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine from its structural analog, (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine (CAS: 67515-74-6). While both are fluorinated benzylamines, the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups have distinct electronic and steric properties that can significantly impact the biological activity of their derivatives. Careful verification of the CAS number is essential to ensure the procurement of the correct reagent.

Commercial Availability

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is available from a range of specialized chemical suppliers. The following table summarizes its availability from prominent vendors, highlighting typical purities and catalog numbers for ease of procurement.

| Supplier | Catalog Number | Purity | Notes |

| Combi-Blocks | QE-4242 | >97% | Available in gram quantities. |

| Fisher Scientific | AC467610010 | 97% | Part of the Acros Organics line. |

| Apollo Scientific | PC302053 | >97% | Research and development quantities available.[1] |

| 001Chemical | DY432424 | >98% | Offered for research needs.[2] |

Synthetic Pathways

While a definitive, publicly available, step-by-step synthesis protocol for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is not extensively documented in the literature, its synthesis can be reliably achieved through established synthetic organic chemistry methodologies. The most logical and widely practiced approach is the reductive amination of the corresponding aldehyde, 4-fluoro-3-(trifluoromethoxy)benzaldehyde.

Representative Synthetic Protocol: Reductive Amination

This protocol is a representative example based on well-established reductive amination procedures for structurally similar aldehydes.

Step 1: Imine Formation and In Situ Reduction

-

To a solution of 4-fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 7 M ammonia in methanol) (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

In a separate flask, prepare a solution of a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in the same solvent.

-

Slowly add the reducing agent solution to the reaction mixture containing the imine. The reaction is typically exothermic, and the temperature should be maintained at or below room temperature with an ice bath.

-

Allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

If the solvent is water-miscible (e.g., methanol), remove it under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.

Safety and Handling

Based on available safety data sheets, (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine should be handled with appropriate precautions in a laboratory setting. [3][4]

-

Hazard Statements : May cause skin irritation (H315) and serious eye irritation (H319). [5]* Precautionary Measures :

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

First Aid :

-

If on skin : Wash with plenty of soap and water.

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If irritation persists, seek medical advice.

-

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its application in the development of a clinical candidate for migraine treatment underscores its value to medicinal chemists. The distinct properties conferred by its fluoro and trifluoromethoxy substituents make it an attractive scaffold for the design of novel therapeutics targeting a range of biological targets. Researchers should exercise due diligence in confirming the identity of this compound and adhere to appropriate safety protocols during its handling and use.

References

-

Horne, D. B., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry, 61(18), 8186–8201. Available from: [Link]

-

001CHEMICAL. (3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine product page. Available from: [Link]

-

PubChem. (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine Hazard Summary. Available from: [Link]

Sources

safety and handling of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

An In-Depth Technical Guide to the Safe Handling of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

Introduction: Navigating the Chemistry of a Complex Amine

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a substituted aromatic amine, a class of compounds pivotal to pharmaceutical and materials science research. Its structure, featuring a benzylamine core modified with both a fluorine atom and a trifluoromethoxy group, imparts unique chemical properties that are valuable in drug discovery. However, these same structural motifs necessitate a comprehensive and rigorous approach to safety. The presence of an amine group introduces basicity and nucleophilicity, while the fluorinated substituents can influence metabolic stability and reactivity, and may pose specific hazards, such as the potential for releasing toxic byproducts like hydrogen fluoride (HF) under thermal decomposition.[1][2][3]

This guide, intended for laboratory researchers, chemists, and drug development professionals, provides an in-depth framework for the safe handling, storage, and disposal of this compound. It moves beyond a simple recitation of rules to explain the chemical rationale behind each safety protocol, fostering a culture of informed caution and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's identity and properties is the foundation of its safe use.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine[4] |

| Synonyms | 4-Fluoro-3-(trifluoromethoxy)benzylamine[4] |

| CAS Number | 886501-20-8[4] |

| Molecular Formula | C₈H₇F₄NO[4] |

| Molecular Weight | 209.14 g/mol [4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Clear, light yellow liquid | [4] |

| Storage Temperature | 2-8°C | [4][5] |

| Sensitivity | Air sensitive | [4] |

| InChI Key | Not explicitly found for this isomer, but related isomers exist. | |

| Boiling Point | Data not available for this specific isomer. The related isomer 4-(Trifluoromethoxy)benzylamine boils at 57-60 °C / 10 mmHg. | [6] |

| Density | Data not available for this specific isomer. The related isomer 4-(Trifluoromethoxy)benzylamine has a density of 1.252 g/mL at 25 °C. |[6] |

Section 2: Hazard Identification and Risk Assessment

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is classified as a hazardous chemical, primarily due to its corrosive nature. The amine functional group makes the compound basic and a skin and eye irritant, while the overall molecule can cause severe damage upon contact.[4][7][8]

Causality of Hazards:

-

Corrosivity (Amine Group): As an amine, the compound is alkaline and can cause severe chemical burns to skin and eyes upon direct contact.[9] Amines can disrupt cell membranes and denature proteins, leading to tissue damage.

-

Respiratory Irritation: Vapors or aerosols may irritate the respiratory tract. While specific data is limited, related aromatic amines are known respiratory irritants.[6][10]

-

Reactivity: Amines are chemically basic and can react exothermically and vigorously with acids. They are also incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[11][12]

-

Thermal Decomposition: Like many fluorinated organic compounds, heating to decomposition may produce highly toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[3]

Table 3: GHS Hazard Summary

| Pictogram | GHS05 (Corrosion)[4] |

| Signal Word | Danger [4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.[4] H318: Causes serious eye damage.[4] |

| Precautionary Statements | P260: Do not breathe dusts or mists.[4][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][10] P310: Immediately call a POISON CENTER or doctor/physician.[4][7] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial.

Engineering Controls:

-

Chemical Fume Hood: All handling of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors and contain any potential spills.[13]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][13]

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a risk-based decision to provide a barrier against the specific hazards of the chemical.

Table 4: Recommended Personal Protective Equipment

| Protection | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical splash goggles and a full-face shield. | The compound causes severe eye damage. Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face.[1][7][14] |

| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Check manufacturer's compatibility data. Double-gloving is recommended. | Prevents skin contact, which can cause severe burns. Double-gloving provides additional protection against tears and contamination during glove removal.[1] |

| Body | Flame-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental splashes and spills. Non-flammable material is crucial in a lab environment.[14] |

| Respiratory | Not required if used within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge (e.g., ABEK type) is necessary. | Protects against inhalation of irritating or toxic vapors.[6][13] |

Caption: PPE selection and use workflow.

Section 4: Safe Handling and Storage Protocols

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter, and all necessary PPE is available and inspected.

-

Aliquotting: As the compound is air-sensitive, minimize its exposure to the atmosphere.[4] Use dry glassware and consider working under an inert atmosphere (e.g., nitrogen or argon) for transfers.

-

Reaction Setup: When adding the amine to a reaction mixture, do so slowly and in a controlled manner, especially when adding to acidic solutions, to manage any exothermic reaction.[11][12]

-

Post-Handling: After use, tightly seal the container, potentially with paraffin film for extra security. Decontaminate any surfaces that may have come into contact with the chemical.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[10]

Storage Protocol:

-

Temperature: Store in a refrigerator at the recommended 2-8°C to maintain stability.[4]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to protect the air-sensitive compound.[15]

-

Location: Keep in a designated, locked, and well-ventilated storage area for toxic/corrosive materials.[10]

-

Incompatibilities: Segregate from acids, strong oxidizing agents, and other incompatible materials to prevent dangerous reactions.[13]

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen if trained to do so. Seek immediate medical attention.[1][10]

-

Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7] Because fluorinated compounds can release HF upon decomposition or in certain biological interactions, having 2.5% calcium gluconate gel available for application after thorough washing is a prudent measure, though it should be administered by trained personnel.[1][3][14]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10] Do not apply neutralizing agents or calcium gluconate gel to the eyes.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a large glass of water to dilute the chemical. Seek immediate medical attention.[7]

Spill Response Protocol: The response to a spill depends critically on its scale and the level of personnel training.

Caption: Decision workflow for spill response.

Section 6: Waste Disposal

All materials contaminated with (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Collection: Collect waste in a clearly labeled, compatible, and sealed container.[1]

-

Segregation: Do not mix this waste stream with incompatible materials, particularly acidic waste.

-

Disposal: All waste must be disposed of through the institution's designated hazardous waste program, following all local, state, and federal regulations.[1][10] Do not attempt to neutralize bulk quantities without a validated and approved institutional procedure.

Conclusion

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine is a valuable research chemical whose safe use is predicated on a thorough understanding of its hazards. Its corrosive nature and the unique risks associated with fluorinated compounds demand stringent adherence to protocols. By integrating the principles of engineering controls, diligent use of PPE, and emergency preparedness into all workflows, researchers can mitigate the risks and handle this compound with the confidence that comes from a deep-seated culture of safety.

References

- BenchChem Technical Support Team. (2025).

- Fluorochem. Safety Data for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine. Fluorochem.

- PubChem. 4-(Trifluoromethoxy)benzylamine.

- PubChem. 4-Fluoro-3-methoxybenzylamine.

- European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases. EIGA.

- NOAA. 3-TRIFLUOROMETHYLANILINE - Report. CAMEO Chemicals.

- BLDpharm. (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine. BLDpharm.

- 001CHEMICAL. (3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine. 001CHEMICAL.

- Kasinath, V., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

- NOAA. 3-TRIFLUOROMETHYLANILINE. CAMEO Chemicals.

- Sigma-Aldrich. 4-(Trifluoromethoxy)benzylamine. Merck.

- Sdfine. 3-(TRIFLUOROMETHYL)

- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.

- University of California, Berkeley. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety.

- Merck Millipore. SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. Merck.

- TCI Chemicals. SAFETY DATA SHEET for 4-(Trifluoromethylthio)benzylamine. TCI Chemicals.

- Matrix Scientific. (4'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine.

- Paek, D., & Kim, Y. (Year not specified). Amines as occupational hazards for visual disturbance. PMC - NIH.

- ChemicalBook. 4-FLUORO-3-(TRIFLUOROMETHOXY)BENZYLAMINE. ChemicalBook.

- CymitQuimica. (4-Fluoro-3-(trifluoromethyl)phenyl)methanamine. CymitQuimica.

- SynQuest Laboratories, Inc. Safety Data Sheet for 4-(Trifluoromethoxy)phenol. SynQuest Labs.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 4-(Trifluoromethoxy)aniline. Fisher Scientific.

- PubChem. (2-(Trifluoromethoxy)phenyl)methanamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. eiga.eu [eiga.eu]

- 3. fluoropolymers.eu [fluoropolymers.eu]

- 4. 4-FLUORO-3-(TRIFLUOROMETHOXY)BENZYLAMINE | 886501-20-8 [chemicalbook.com]

- 5. 001chemical.com [001chemical.com]

- 6. 4-(三氟甲氧基)苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. (2-(Trifluoromethoxy)phenyl)methanamine | C8H8F3NO | CID 2777251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine [chemdict.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. fishersci.com [fishersci.com]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. 67515-74-6|(4-Fluoro-3-(trifluoromethyl)phenyl)methanamine|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in Organic Solvents

Introduction: Navigating the Solubility Landscape of a Novel Fluorinated Amine

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. This guide provides a comprehensive technical overview of the solubility of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, a compound of interest due to its unique structural features, namely the presence of both a fluorine atom and a trifluoromethoxy group. The interplay of these electron-withdrawing and lipophilic moieties presents a fascinating case study in predicting and experimentally determining solubility in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven methodologies for solubility assessment.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.[1] To predict the solubility of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine, we must first dissect its molecular structure and the influence of its constituent functional groups.

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic backbone.

-

Methanamine Group (-CH₂NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This functional group typically imparts solubility in polar protic solvents.

-

Fluorine Atom (-F): While highly electronegative, a single fluorine atom has a modest impact on overall molecular polarity. Its primary influence is often on the electronic properties of the aromatic ring and potentially altering crystal lattice energy.

-

Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule.[3][4] The trifluoromethoxy group is known to enhance a molecule's solubility in fats and non-polar solvents.[3] The C-F bonds are highly stable, which can also contribute to metabolic stability.[5]

Predicted Solubility Trends:

Based on this structural analysis, we can anticipate the following solubility trends for (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine:

-

High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to effectively solvate the amine group and the polar aspects of the molecule, leading to high solubility.

-

Moderate to High Solubility in Alcohols: Short-chain alcohols like methanol and ethanol are polar protic solvents. They can engage in hydrogen bonding with the amine group, suggesting good solubility. However, the increasing size of the nonpolar aromatic and trifluoromethoxy groups might limit solubility compared to smaller amines.[6]

-

Moderate Solubility in Chlorinated Solvents: Solvents like dichloromethane and chloroform are weakly polar. The overall lipophilicity of the molecule, enhanced by the trifluoromethoxy group, suggests that it should exhibit moderate solubility in these solvents.

-

Low Solubility in Non-Polar Solvents: In non-polar solvents such as hexanes and toluene, the primary driving force for dissolution would be van der Waals interactions with the aromatic ring and the fluorinated groups. While the trifluoromethoxy group increases lipophilicity, the presence of the polar amine group will likely limit solubility in highly non-polar environments.

The following table summarizes the predicted solubility of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in a selection of common organic solvents. It is crucial to note that these are qualitative predictions and must be confirmed by experimental data.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Strong hydrogen bond acceptors, effectively solvate the polar amine group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Capable of hydrogen bonding with the amine group. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Balance of polar and non-polar characteristics. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are hydrogen bond acceptors but lack the polarity of other classes. |

| Aromatic | Toluene, Benzene | Low | Primarily non-polar interactions; the polar amine group limits solubility. |

| Aliphatic | n-Hexane, Cyclohexane | Very Low | Dominated by non-polar interactions; significant mismatch with the polar amine. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and reproducibility.[7][8]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

1. Materials and Equipment:

-

(4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Vials: Add an excess amount of solid (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine to several glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer changes).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter compatible with the organic solvent (e.g., PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

3. Sample Analysis:

The concentration of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in the diluted samples can be determined using either HPLC-UV or UV-Vis spectrophotometry.

-

HPLC-UV Method:

-

Mobile Phase: A suitable mobile phase would likely consist of a mixture of acetonitrile or methanol and water, with or without a buffer, depending on the desired retention and peak shape.

-

Column: A C18 reversed-phase column is a common choice for compounds of this nature.

-

Detection: The UV detector wavelength should be set to the absorbance maximum of the compound.

-

Quantification: Prepare a calibration curve using standard solutions of known concentrations of (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine in the solvent of interest. The concentration of the unknown samples is then determined from this calibration curve.

-

-

UV-Vis Spectrophotometry:

-

This method is simpler but may be less specific than HPLC, as any impurities that absorb at the same wavelength will interfere with the measurement.[9]

-

Wavelength Selection: Scan a solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Quantification: Create a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the solubility samples can then be calculated using the Beer-Lambert law.

-

Relationship between Molecular Structure and Solubility

Caption: Factors Influencing the Solubility of the Target Compound.

Safety and Handling Precautions

As a fluorinated aromatic amine, (4-Fluoro-3-(trifluoromethoxy)phenyl)methanamine should be handled with appropriate safety precautions. Aromatic amines, as a class, can be toxic and may be absorbed through the skin.[10] Fluorinated organic compounds require careful handling.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Material Safety Data Sheet (MSDS/SDS): Always consult the MSDS for specific handling and disposal information before working with this or any chemical.[13]

Conclusion

References

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (n.d.). Pharmaffiliates.

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters.

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.

-

LibreTexts. (2023). Solubility of Organic Compounds.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube.

-

Khan Academy. (n.d.). Solubility of organic compounds [Video].

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds.

-

Pujol, S., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals.

-

NCERT. (n.d.). Amines.

-

Enamine. (n.d.). Shake-Flask Solubility Assay.

-

World Health Organization. (n.d.). Annex 4.

- Glomme, A., & Bergström, C. A. (2005). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmacy and Pharmacology.

-

ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?.

-

BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

-

Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

-

Safe Handling of Amines. (n.d.). Amine-safety.com.

-

Łabudzińska, A., & Gorczyńska, K. (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. nbinno.com [nbinno.com]

- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Imperative of Fluorinated Benzylamines in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, fluorinated benzylamines have emerged as particularly versatile and impactful moieties. This in-depth technical guide provides a comprehensive exploration of the synthesis, physicochemical properties, and diverse applications of fluorinated benzylamines in contemporary drug discovery. We will delve into the causal relationships behind the observed benefits of fluorination, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data comparisons, and mechanistic diagrams are provided to serve as a practical resource for harnessing the full potential of this privileged structural motif.

The Fluorine Advantage: More Than Just a Halogen Swap

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique and powerful set of properties to organic molecules.[1] This is not merely a steric substitution but a strategic modulation of a molecule's electronic landscape, conformation, and metabolic fate.[2][3] The relatively small van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) means it can often be incorporated with minimal steric perturbation.[4] However, its profound impact stems from the exceptional strength of the carbon-fluorine (C-F) bond and its potent electron-withdrawing nature.[4][5] These fundamental characteristics are the bedrock upon which the utility of fluorinated benzylamines is built, influencing:

-

Metabolic Stability: Blocking sites of oxidative metabolism.[5]

-

Physicochemical Properties: Modulating basicity (pKa) and lipophilicity (LogP).[6]

-